
3-Bromo-2-(difluoromethyl)-5-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(difluoromethyl)-5-iodothiophene is a heterocyclic compound that contains bromine, fluorine, and iodine atoms attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)-5-iodothiophene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and iodination of a difluoromethyl-substituted thiophene derivative. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)-5-iodothiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of bases or acids to facilitate the reaction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions. The conditions often include the use of bases like potassium carbonate and solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)-5-iodothiophene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.
Biological Studies: Researchers may use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)-5-iodothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(difluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a thiophene ring.
3-Bromo-2-(difluoromethyl)-5-chlorothiophene: Similar but with a chlorine atom instead of an iodine atom.
2-(Difluoromethyl)-5-iodothiophene: Lacks the bromine atom but retains the difluoromethyl and iodine substituents.
Uniqueness
3-Bromo-2-(difluoromethyl)-5-iodothiophene is unique due to the combination of bromine, fluorine, and iodine atoms on a thiophene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for various chemical transformations and applications.
Properties
Molecular Formula |
C5H2BrF2IS |
|---|---|
Molecular Weight |
338.94 g/mol |
IUPAC Name |
3-bromo-2-(difluoromethyl)-5-iodothiophene |
InChI |
InChI=1S/C5H2BrF2IS/c6-2-1-3(9)10-4(2)5(7)8/h1,5H |
InChI Key |
LCMBASVFXULHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


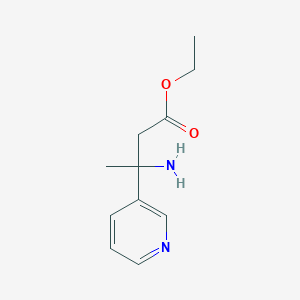
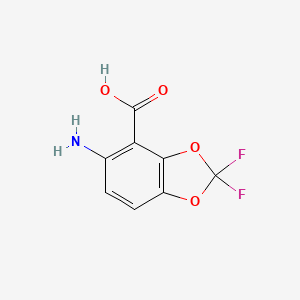
amine hydrochloride](/img/structure/B13518500.png)
![5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B13518501.png)
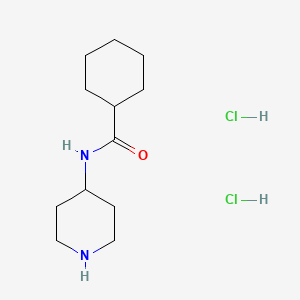

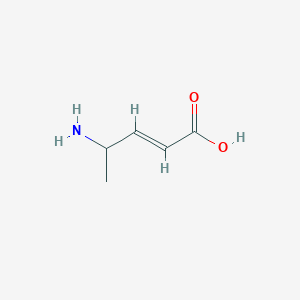
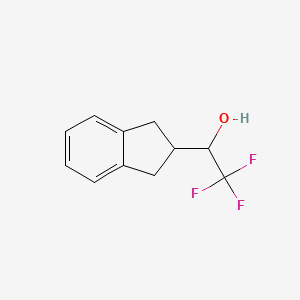
![2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B13518523.png)
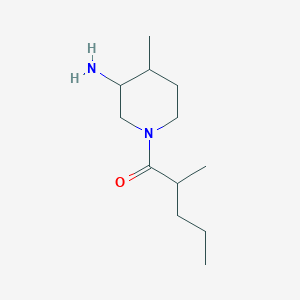
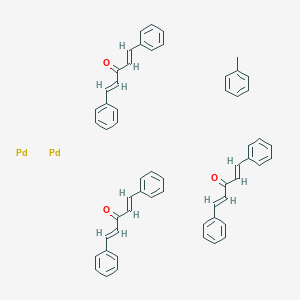

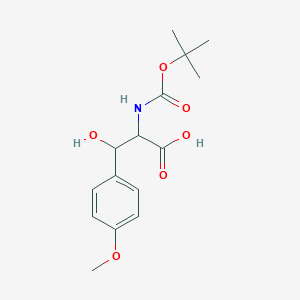
![Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B13518560.png)
